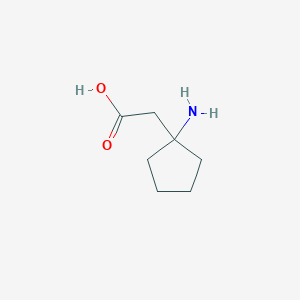

(1-Aminocyclopentyl)acetic acid

Description

Contextualization of Constrained Amino Acid Design in Peptidomimetics Research

Peptides are essential signaling molecules in the body, but their use as drugs is often hampered by poor stability and low bioavailability. sigmaaldrich.com Peptidomimetics aim to overcome these limitations by incorporating unnatural amino acids that are resistant to degradation by enzymes. mdpi.comsigmaaldrich.com Conformationally constrained amino acids are particularly valuable in this regard, as they can enforce a specific backbone geometry that mimics the bioactive conformation of a natural peptide. rsc.orgmdpi.com This "pre-organization" of the molecule reduces the entropic penalty of binding to its target, often resulting in higher affinity and efficacy. mdpi.com The incorporation of these constrained building blocks can also lead to enhanced receptor selectivity, a crucial factor in minimizing off-target effects. mdpi.comnih.gov

The design of successful peptidomimetics requires careful consideration of the torsional angles of the amino acid side chains, which are critical for molecular recognition. mdpi.com By restricting these angles, researchers can fine-tune the interaction of the peptidomimetic with its biological target. mdpi.com This approach has been successfully applied in the development of various therapeutic agents, including enzyme inhibitors and receptor agonists and antagonists. sigmaaldrich.comnih.gov

Historical Overview of Cyclic Amino Acid Analogs in Structure-Activity Relationship Studies

The use of cyclic amino acid analogs to probe structure-activity relationships (SAR) has a rich history in medicinal chemistry. Early studies recognized that cyclization could dramatically impact the biological activity of a peptide by limiting its conformational freedom. nih.gov This strategy has been instrumental in understanding the key structural features required for a peptide to bind to its receptor. nih.govpnas.org

For instance, the development of cyclic analogs of naturally occurring peptides like somatostatin (B550006) and melanocyte-stimulating hormone (α-MSH) led to compounds with significantly improved potency, stability, and receptor selectivity. nih.gov These studies demonstrated that by systematically modifying the ring size and the stereochemistry of the cyclic amino acids, it was possible to dissect the conformational requirements for biological activity. frontiersin.org The insights gained from these SAR studies have been invaluable in the design of new and more effective therapeutic peptides. nih.govresearchgate.net

Nomenclature and Structural Classification of Cyclic β- and γ-Amino Acid Analogs within Peptidomimetics

Amino acids are classified based on the relative position of the amino and carboxyl groups. wikipedia.orgdhingcollegeonline.co.in In α-amino acids, these groups are attached to the same carbon atom. In β-amino acids, they are attached to adjacent carbon atoms, and in γ-amino acids, they are separated by two carbon atoms. wikipedia.orgdhingcollegeonline.co.in The IUPAC-IUBMB Joint Commission on Biochemical Nomenclature provides a systematic framework for naming these compounds. wikipedia.orgqmul.ac.uk

Within the realm of peptidomimetics, cyclic β- and γ-amino acid analogs are of particular interest. acs.orgmdpi.com These structures can introduce unique conformational constraints into a peptide backbone, influencing its secondary structure and biological activity. acs.org For example, β-amino acids can be used to create novel peptide folds that are not accessible with α-amino acids alone. acs.org Cyclic β-amino acid derivatives, such as cispentacin, have shown promise as antifungal agents. mdpi.com Similarly, γ-amino acid analogs are key components of important drugs like the neuraminidase inhibitor Peramivir and the anticonvulsant Gabapentin. mdpi.com

Research Findings on (1-Aminocyclopentyl)acetic Acid and its Derivatives

Recent research has highlighted the potential of this compound and its derivatives in various therapeutic areas. For example, a derivative of imidazole (B134444) acetic acid incorporating an aminocyclopentyl group was identified as a potent inhibitor of thrombin-activatable fibrinolysis inhibitor (TAFIa), with an inhibitory concentration of 1 nM. nih.gov Another study focused on the synthesis and characterization of novel peptide isosteres derived from 2-(1-aminocyclopentyl)acetic acid, which were investigated for their potential as antimicrobial agents. researchgate.net Furthermore, analogs of this compound have been explored in the context of G-protein coupled receptor (GPCR) ligands, such as those targeting the gonadotropin-releasing hormone receptor (GnRHR). acs.org

| Compound Name | Chemical Formula | Molecular Weight ( g/mol ) | Application/Research Area | Reference |

| This compound hydrochloride | C7H14ClNO2 | 179.64 | Intermediate in pharmaceutical synthesis, potential enzyme inhibitor | biosynth.com |

| 2-(1-aminocyclopentyl)acetic acid | C7H13NO2 | 143.18 | Building block for peptide isosteres, antimicrobial research | researchgate.netuni.lu |

| Aminocyclopentyl analog 28 | Not specified | Not specified | TAFIa inhibitor | nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

2-(1-aminocyclopentyl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c8-7(5-6(9)10)3-1-2-4-7/h1-5,8H2,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSIDSVRZFUOPFV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(CC(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58885-92-0 | |

| Record name | 2-(1-Aminocyclopentyl)acetic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 Aminocyclopentyl Acetic Acid and Its Derivatives

Strategies for the Stereoselective Synthesis of (1-Aminocyclopentyl)acetic Acid Scaffolds

The creation of the chiral centers in this compound and its derivatives with high stereocontrol is a critical challenge. Various synthetic strategies have been developed to address this, primarily focusing on asymmetric catalysis and the use of chiral starting materials.

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of complex molecules, including amino acids. rsc.orgnih.gov This approach avoids the use of metal catalysts and often proceeds under mild reaction conditions. For the synthesis of scaffolds like this compound, organocatalytic methods such as asymmetric Michael additions can be employed to construct the functionalized cyclopentane (B165970) ring with high enantioselectivity. nih.gov Chiral amines or phosphoric acids can catalyze the conjugate addition of nucleophiles to cyclopentenyl-containing precursors, establishing the stereochemistry of the amino and acetic acid functionalities. nih.gov

Key features of organocatalytic approaches include:

High Enantioselectivity: Chiral organocatalysts can induce high levels of stereocontrol, leading to the desired enantiomer of the product. rsc.org

Mild Reaction Conditions: These reactions are often carried out at or near room temperature, which helps to prevent racemization and decomposition of sensitive functional groups.

Functional Group Tolerance: Organocatalysts are often compatible with a wide range of functional groups, reducing the need for extensive protecting group strategies. rsc.org

| Organocatalytic Strategy | Catalyst Type | Key Transformation | Stereocontrol |

| Asymmetric Michael Addition | Chiral Amine (e.g., Proline derivatives) | Formation of C-C or C-N bonds | High diastereo- and enantioselectivity |

| Asymmetric Mannich Reaction | Chiral Phosphoric Acid | Aminomethylation | Excellent enantiocontrol |

| Phase-Transfer Catalysis | Chiral Quaternary Ammonium Salts | Alkylation | High enantioselectivity |

The "chiral pool" refers to the collection of abundant, enantiomerically pure natural products such as sugars, terpenes, and amino acids. nih.gov These readily available starting materials can be chemically transformed into complex chiral molecules, including constrained amino acids. Terpenes like (-)-α-pinene or (-)-verbenone, with their inherent chirality and cyclic structures, serve as excellent precursors for the stereocontrolled synthesis of cyclopentane-containing molecules. wiley.com

A general synthetic route might involve:

Oxidative Cleavage: The terpene scaffold is selectively cleaved to generate a functionalized cyclopentane intermediate.

Functional Group Manipulation: The existing functional groups are converted to the desired amino and acetic acid moieties.

Stereochemical Control: The inherent chirality of the starting material directs the stereochemical outcome of the subsequent reactions.

Sugars, another major component of the chiral pool, can also be utilized. For instance, D-mannose or D-galactose can be converted into polyhydroxylated cyclopentane derivatives, which can then be further functionalized to yield the desired amino acid scaffold. acs.org

| Chiral Pool Precursor | Key Synthetic Intermediates | Advantages |

| Terpenes (e.g., α-pinene) | Chiral cyclopentane aldehydes or ketones | Rigid scaffold, well-defined stereochemistry |

| Sugars (e.g., D-mannose) | Polyhydroxylated cyclopentene (B43876) carboxylic esters | High density of chiral centers, multiple functional groups for manipulation |

| Amino Acids (e.g., L-proline) | Chiral bicyclic lactams | Readily available, introduces nitrogen early in the synthesis |

Advanced Chemical Transformations for Functionalization of the this compound Core

Once the this compound scaffold is synthesized, its carboxylic acid and amino groups can be further modified to create a diverse range of derivatives for various applications, including peptide synthesis and the development of peptidomimetics.

The carboxylic acid moiety of this compound is a versatile functional group that can undergo nucleophilic acyl substitution to form a variety of derivatives, such as esters and amides. masterorganicchemistry.comvanderbilt.eduuomustansiriyah.edu.iq This reaction generally proceeds through a tetrahedral intermediate. vanderbilt.edu

Esterification: The reaction of this compound with an alcohol in the presence of an acid catalyst (e.g., sulfuric acid) yields the corresponding ester. This is a reversible reaction, and the equilibrium can be shifted towards the product by removing water. libretexts.org

Amide Formation: Direct reaction of the carboxylic acid with an amine is often difficult due to acid-base chemistry. libretexts.org Therefore, the carboxylic acid is typically "activated" first. Common activating agents include thionyl chloride (to form an acid chloride) or carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC). uomustansiriyah.edu.iqlibretexts.org The activated intermediate then readily reacts with an amine to form a stable amide bond. youtube.com

| Derivative | Reagents | Reaction Type | Key Features | | --- | --- | --- | | Ester | Alcohol, Acid Catalyst (e.g., H₂SO₄) | Fischer Esterification | Reversible, requires removal of water for high yield. libretexts.org | | Acid Chloride | Thionyl Chloride (SOCl₂) or Oxalyl Chloride | Acyl Halogenation | Creates a highly reactive intermediate for further reactions. libretexts.org | | Amide | Amine, Coupling Reagent (e.g., DCC, EDC) | Amide Coupling | Forms a stable peptide-like bond. libretexts.org | | Anhydride | Acid Chloride, Carboxylate | Anhydride Synthesis | Highly reactive acylating agent. uomustansiriyah.edu.iq |

The incorporation of this compound into peptide chains requires specialized coupling reagents due to the steric hindrance of the cyclic structure. globalresearchonline.net Similarly, its unique scaffold can be conjugated to other bioactive molecules to enhance their properties. nih.gov

Peptide Coupling: Standard peptide coupling reagents are used to form a peptide bond between the carboxylic acid of one amino acid and the amine of another. bachem.com For sterically hindered amino acids like this compound, more potent coupling reagents are often necessary to achieve high yields and minimize racemization. globalresearchonline.netsigmaaldrich.com

Commonly used coupling reagents include:

Carbodiimides: Such as DCC and EDC, often used with additives like 1-Hydroxybenzotriazole (HOBt) to suppress side reactions. bachem.compeptide.com

Phosphonium Salts: Reagents like PyBOP and PyAOP are highly effective for coupling hindered amino acids. peptide.comiris-biotech.de

Uronium/Aminium Salts: HATU and HBTU are also very efficient and widely used in solid-phase peptide synthesis. sigmaaldrich.comiris-biotech.de

Conjugation: The amino or carboxyl group of this compound can be used as a handle to attach other molecules, such as fluorescent dyes, drugs, or targeting ligands. nih.govnih.gov This is often achieved through the formation of stable amide or ester linkages using the principles of nucleophilic acyl substitution described previously.

| Coupling/Conjugation Strategy | Reagent Class | Examples | Application Notes |

| Peptide Bond Formation | Carbodiimides | DCC, EDC | Cost-effective, often requires additives. bachem.compeptide.com |

| Peptide Bond Formation | Phosphonium Salts | PyBOP, PyAOP | High efficiency for sterically hindered couplings. peptide.comiris-biotech.de |

| Peptide Bond Formation | Uronium/Aminium Salts | HATU, HBTU | Fast reaction rates, suitable for automated synthesis. sigmaaldrich.comiris-biotech.de |

| Bio-conjugation | Activated Esters | N-Hydroxysuccinimide (NHS) esters | Reacts with primary amines to form stable amide bonds. nih.gov |

Considerations in Scalable Synthesis for Research Applications

Transitioning a synthetic route from a laboratory scale to a larger, more practical scale for research applications presents several challenges. drugdiscoverytrends.com For a complex molecule like this compound, these considerations are particularly important to ensure a consistent and cost-effective supply of the material.

Key considerations for scalable synthesis include:

Cost and Availability of Starting Materials: The use of expensive or difficult-to-source starting materials can be prohibitive for large-scale synthesis.

Purification Methods: Chromatographic purification, which is common in laboratory-scale synthesis, can be difficult and costly to implement on a larger scale. Crystallization or distillation are often preferred.

Safety and Environmental Impact: The use of hazardous reagents and the generation of toxic waste should be minimized. The development of "green" synthetic routes is an important consideration. ucl.ac.uk

Process Robustness: The synthesis should be reproducible and insensitive to small variations in reaction conditions. drugdiscoverytrends.com

For non-canonical amino acids, both chemical synthesis and biotechnological approaches can be considered for scalable production. boku.ac.at While chemical synthesis offers greater flexibility in terms of structural diversity, biosynthetic methods can be more environmentally friendly and cost-effective for specific target molecules. mdpi.comrsc.org

Stereochemical Principles and Conformational Analysis of 1 Aminocyclopentyl Acetic Acid Analogs

Chirality and Stereoisomerism in Cyclic Amino Acid Systems

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in the study of amino acids. uou.ac.in In cyclic amino acid systems like (1-Aminocyclopentyl)acetic acid, the presence of one or more stereocenters gives rise to stereoisomers, which can exhibit distinct biological activities. researchgate.net The cyclic structure itself introduces additional layers of stereochemical complexity compared to their acyclic counterparts.

The carbon atom to which both the amino group and the acetic acid group are attached in this compound is a chiral center, provided the substitution on the cyclopentane (B165970) ring does not create a plane of symmetry. This leads to the existence of enantiomers (R and S forms). Furthermore, the substitution pattern on the cyclopentane ring can introduce additional stereocenters, leading to diastereomers. For instance, in analogs with further substitution on the ring, the relative orientation of these substituents (cis or trans) defines different diastereomeric forms. windows.net

The stereochemistry of these cyclic amino acids is crucial as biological systems, such as enzymes and receptors, are chiral and often exhibit a high degree of stereoselectivity. tum.defrontiersin.org Therefore, different stereoisomers of a this compound analog can have vastly different pharmacological profiles. The synthesis and separation of individual stereoisomers are thus critical steps in the development of new therapeutic agents based on these scaffolds. uni-regensburg.de

Impact of Ring Conformation on Side Chain Torsional Angles (χ-Space Control)

The cyclopentane ring in this compound analogs is not planar and exists in a continuous state of dynamic puckering. The two most common conformations are the envelope (or 'E') and twist (or 'T') forms. rsc.org The specific conformation adopted by the ring has a profound impact on the spatial orientation of the amino and acetic acid side chains, a concept known as χ-space control.

The torsional angles of the side chains (χ angles) are significantly constrained by the ring's pucker. For example, in an envelope conformation, a substituent can be either in an axial or an equatorial-like position, which in turn dictates its orientation relative to the rest of the molecule. rsc.org This conformational restriction can pre-organize the molecule into a specific three-dimensional shape that may be favorable for binding to a biological target.

The interplay between the ring conformation and side-chain orientation is a key feature of these cyclic amino acids. By modifying the substitution pattern on the cyclopentane ring, it is possible to influence the conformational equilibrium and thus fine-tune the spatial arrangement of the pharmacophoric groups. This level of control over the molecule's three-dimensional structure is a significant advantage in rational drug design.

Solid-State Conformational Analysis via X-Ray Crystallography

X-ray crystallography is a powerful technique for determining the precise three-dimensional structure of molecules in the solid state. pan.pl For analogs of this compound, single-crystal X-ray diffraction analysis provides unambiguous information about bond lengths, bond angles, and torsional angles, revealing the preferred conformation of the cyclopentane ring and the orientation of the side chains. universiteitleiden.nlmdpi.com

Crystallographic studies have been instrumental in visualizing the envelope and twist conformations of the cyclopentane ring in various derivatives. rsc.org These studies have also shed light on the intramolecular and intermolecular interactions, such as hydrogen bonds, that stabilize specific conformations in the crystal lattice. This information is invaluable for understanding the intrinsic conformational preferences of these molecules and for validating computational models.

It is important to note that the conformation observed in the solid state may not always be the same as the predominant conformation in solution. However, the crystal structure provides a crucial starting point for understanding the molecule's conformational landscape.

Solution-State Conformational Studies using Advanced Spectroscopic Techniques

To understand the behavior of this compound analogs in a biologically relevant environment, it is essential to study their conformation in solution. Advanced spectroscopic techniques are employed for this purpose, providing insights into the dynamic nature of these molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the three-dimensional structure and dynamics of molecules in solution. acs.orgnih.gov For cyclic amino acids, various NMR parameters are used to deduce conformational preferences.

Chemical Shifts: The chemical shifts of protons and carbons are sensitive to their local electronic environment, which is influenced by the molecule's conformation.

Coupling Constants: Three-bond scalar couplings (³J-couplings), particularly between protons, can be related to the dihedral angles between them through the Karplus equation. This information is crucial for determining the puckering of the cyclopentane ring and the side-chain torsional angles. mdpi.com

By combining these NMR-derived constraints with molecular modeling, a detailed picture of the solution-state conformation of this compound analogs can be constructed. rsc.orgnih.gov

Circular Dichroism (CD) Spectroscopy in Peptide Fold Analysis

The characteristic CD spectra of different secondary structures (e.g., α-helix, β-sheet, turns) allow researchers to monitor conformational changes upon incorporation of the cyclic residue. researchgate.net For instance, the introduction of a rigid this compound analog might induce or stabilize a specific type of turn in a peptide chain, which can be detected by a change in the CD spectrum.

Computational Chemistry Approaches for Conformational Preferences and Prediction

Computational chemistry provides a powerful toolkit for investigating the conformational landscape of molecules like this compound and its analogs. chemrxiv.org These methods can be used to predict the relative energies of different conformations, map out the potential energy surface, and understand the factors that govern conformational preferences.

Molecular Mechanics (MM): MM methods use a classical force field to calculate the potential energy of a molecule as a function of its geometry. These methods are computationally efficient and can be used to explore a wide range of conformations.

Quantum Mechanics (QM): QM methods, such as Density Functional Theory (DFT), provide a more accurate description of the electronic structure and are used to calculate the energies and properties of specific conformations with higher precision. researchgate.net

Molecular Dynamics (MD) Simulations: MD simulations model the movement of atoms and molecules over time, providing insights into the dynamic behavior of the system. MD simulations in explicit solvent can be used to study the conformational flexibility and solvent effects on the stability of different conformers. rsc.org

By combining experimental data from techniques like NMR and X-ray crystallography with computational studies, a comprehensive understanding of the conformational behavior of this compound analogs can be achieved. nih.govacs.org This integrated approach is essential for the rational design of new molecules with desired structural and functional properties.

Density Functional Theory (DFT) Studies on Oligomer Conformations

Density Functional Theory (DFT) has been instrumental in elucidating the conformational preferences of oligomers formed from analogs of this compound. These studies provide insights into the intrinsic folding patterns and the non-covalent interactions that stabilize specific secondary structures.

A notable investigation focused on the conformational preferences of oligopeptides of an ε-amino acid analog, 2-((1R,3S)-3-(aminomethyl)cyclopentyl)acetic acid, which features a cyclopentane ring in its backbone. nih.gov Using DFT methods, researchers explored the structures of oligomers ranging from a dimer to a hexamer in both chloroform (B151607) and water, mimicking different solvent environments. nih.gov The study revealed a strong preference for a helical structure, specifically the H16 helix, for all oligomers in both solvents. nih.gov This indicates a robust, intrinsic propensity for folding that is not easily disrupted by the surrounding medium.

The calculations demonstrated that as few as four residues are sufficient to induce a significant population of the H16 helical conformation in solution. nih.gov For the hexamer of this cyclopentane-based amino acid, a stable left-handed (M)-2.316 helical conformation was identified, with a pitch of 4.8 Å per turn. nih.gov This contrasts with a pyrrolidine-containing analog, which adopted different helical conformations depending on the solvent, highlighting the critical role of the cyclic constraint in dictating the folding landscape. nih.gov

The stability of these helical structures is primarily attributed to a network of intramolecular hydrogen bonds. The study identified various hydrogen-bonding patterns, denoted as Cn, where 'n' represents the number of atoms in the pseudo-cycle formed by the hydrogen bond. The C16 hydrogen bond in the forward direction was found to be a key stabilizing feature of the preferred helical fold. nih.gov

Table 1: Preferred Helical Conformations of a this compound Analog Oligomer

| Oligomer Length | Preferred Conformation (in Chloroform and Water) | Key Stabilizing Interaction |

|---|---|---|

| Dimer to Hexamer | H16 Helical Structure | C16 Hydrogen Bond |

| Hexamer | Left-handed (M)-2.316 Helix | Network of Intramolecular Hydrogen Bonds |

These DFT studies underscore the significant influence of the cyclopentyl ring in pre-organizing the peptide backbone, thereby favoring the formation of stable helical structures. This intrinsic folding propensity is a key principle in the design of foldamers and peptidomimetics based on this compound analogs.

Molecular Dynamics Simulations in Conformational Space Exploration

Molecular Dynamics (MD) simulations offer a powerful computational microscope to explore the vast conformational space of flexible molecules like this compound and its analogs over time. nih.gov By simulating the atomic motions based on a given force field, MD can reveal the dynamic behavior, conformational equilibria, and the influence of the solvent on the molecular structure. nih.govmdpi.com

While specific MD simulation studies on this compound itself are not extensively documented in publicly available literature, the principles of this technique can be understood from studies on structurally related cyclic amino acids and their peptide derivatives. For instance, MD simulations have been widely used to study the conformational landscape of peptides containing cyclic β-amino acids. nih.gov These simulations have successfully predicted and rationalized the formation of stable secondary structures, often in good agreement with experimental data from techniques like NMR spectroscopy. nih.gov

The general workflow of an MD simulation for conformational analysis involves several key steps:

System Setup: A starting conformation of the molecule is placed in a simulation box, which is then filled with solvent molecules (e.g., water) to mimic physiological conditions. Ions may also be added to neutralize the system and achieve a desired ionic strength. nih.gov

Minimization: The initial system is subjected to energy minimization to remove any steric clashes or unfavorable geometries.

Equilibration: The system is gradually heated to the desired temperature and equilibrated at a constant pressure, allowing the solvent molecules to relax around the solute. mdpi.com

Production Run: The actual simulation is run for a specific duration (from nanoseconds to microseconds), during which the trajectory (positions and velocities of all atoms over time) is saved. nih.govbeilstein-journals.org

Analysis: The resulting trajectory is analyzed to identify populated conformations, calculate structural properties like root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF), and determine the free energy landscape of the molecule. beilstein-journals.org

MD simulations have been particularly insightful in understanding the conformational behavior of gabapentin, a cyclohexane (B81311) analog of this compound. These studies have explored the equilibrium between different chair and boat conformations of the cyclohexane ring and the orientation of the aminomethyl and acetic acid side chains. mdpi.comresearchgate.net For peptides containing cyclic amino acids, MD simulations can elucidate the stability of different turn and helical structures, providing a rationale for their biological activity. mdpi.com

Table 2: Key Parameters in Molecular Dynamics Simulations for Conformational Analysis

| Parameter | Description | Relevance to Conformational Analysis |

|---|---|---|

| Force Field | A set of parameters describing the potential energy of the system. | Crucial for accurately representing the interactions within the molecule and with the solvent. |

| Solvent Model | Representation of the solvent (e.g., explicit water molecules or implicit continuum model). | Affects the solvation of the molecule and the stability of different conformations. nih.gov |

| Simulation Time | The duration of the production run. | Needs to be long enough to adequately sample the relevant conformational space. nih.govbeilstein-journals.org |

| Analysis Metrics (RMSD, RMSF) | Root-mean-square deviation and fluctuation. | Quantify the stability and flexibility of the molecule and its different regions. beilstein-journals.org |

The application of MD simulations to this compound analogs allows researchers to visualize and understand the dynamic interplay of forces that govern their three-dimensional structure. This knowledge is invaluable for predicting how these molecules might interact with biological targets and for designing new derivatives with improved conformational properties.

Applications of 1 Aminocyclopentyl Acetic Acid Analogs in Peptide and Peptidomimetic Research

Design and Synthesis of Conformationally Restricted Peptidomimetics

The rational design and synthesis of peptidomimetics with predictable and stable three-dimensional structures are central to the development of new therapeutic agents and molecular probes. nih.gov (1-Aminocyclopentyl)acetic acid and its analogs serve as valuable building blocks in this endeavor, enabling the creation of molecules with constrained conformations that can mimic or disrupt biological interactions. nih.govuni-regensburg.de

The β-turn is a critical secondary structure motif that directs the folding of polypeptide chains and is often involved in molecular recognition events. The incorporation of cyclic amino acids is a well-established strategy for inducing and stabilizing β-turn conformations. For instance, analogs of the chemotactic peptide For-Met-Leu-Phe-OMe containing 1-aminocyclopentanecarboxylic acid (Ac5c) at the second position have been synthesized to favor a β-turn structure. nih.gov While the Ac5c analog showed slightly less activity than the parent peptide, nuclear magnetic resonance (NMR) and model-building studies of a related analog with a six-membered ring (1-aminocyclohexanecarboxylic acid, Acc6) confirmed a β-turn conformation and demonstrated significantly higher activity, highlighting the importance of the ring size in receptor interactions. nih.gov Similarly, in the context of bradykinin (B550075) analogs, conformationally limiting residues like 1-aminocyclopentyl-1-carboxylic acid (Apc) have been incorporated to force the C-terminal fragment into a β-turn. mdpi.com

| Peptide/Analog | Modification | Observed/Predicted Conformation | Key Finding |

| For-Met-X-Phe-OMe Analog | X = 1-aminocyclopentanecarboxylic acid (Ac5c) | β-turn favored | Slightly less active than the parent peptide, suggesting a role for the residue 2 sidechain in receptor interactions. nih.gov |

| Bradykinin Analog | Incorporation of 1-aminocyclopentyl-1-carboxylic acid (Apc) | Forced β-turn in C-terminal fragment | Designed to study the impact of conformational constraint on receptor binding. mdpi.com |

| Dipeptide Models | Containing 1-aminocyclopentane-1-carboxylic acid (Ac5c) | γ-turn | The five-membered ring strongly induces a γ-turn structure. nih.gov |

Foldamers are oligomers that adopt well-defined, folded conformations reminiscent of biological macromolecules. wiley-vch.deuni-muenchen.de Cyclic amino acids, including derivatives of this compound, have been instrumental in the development of novel helical foldamers. nih.govnih.gov These constrained residues can guide the peptide backbone into specific helical arrangements, such as the 12-helix and 14-helix. wiley-vch.de For example, oligomers of trans-2-aminocyclopentanecarboxylic acid (ACPC) are known to adopt a stable 12-helix structure. wiley-vch.de

The introduction of cyclic residues like 1-aminocyclopentanoic acid (Ac₅c) has been shown to stabilize helical structures in antimicrobial peptides, leading to increased activity. nih.gov Furthermore, computational studies on oligomers of 2-((1R,3S)-3-(aminomethyl)cyclopentyl)acetic acid (Amc5a), an ε-amino acid with a cyclopentane (B165970) ring, have revealed a preference for a left-handed helical conformation. researchgate.net This research demonstrates the potential of using cyclopentane-constrained amino acids to create novel helical scaffolds for various applications. nih.govresearchgate.net

Exploration of Peptide Backbone Modification with Cyclic Amino Acids

Modifying the peptide backbone with non-proteinogenic amino acids, such as cyclic amino acid analogs, is a key strategy to enhance peptide stability, control conformation, and improve biological activity. uminho.ptgenscript.com The incorporation of residues like 1-aminocyclopentane-1-carboxylic acid (Ac5c) introduces a tetrasubstituted α-carbon, which significantly restricts the available conformational space of the peptide backbone. nih.gov This restriction can be exploited to favor specific secondary structures, as seen in the induction of γ-turns in di- and tripeptides containing Ac5c. nih.gov

Studies comparing the conformational effects of Ac5c with other cyclic residues, such as 4-amino-1,2-dithiolane-4-carboxylic acid (Adt), have provided valuable insights into how different ring structures influence peptide folding. nih.gov Both five-membered ring systems were found to be potent inducers of γ-turn structures. nih.gov The ability to systematically modify the peptide backbone with these constrained analogs allows for a detailed exploration of structure-activity relationships and the design of peptidomimetics with tailored properties. uni-regensburg.deuminho.pt

Incorporation into γ- and ε-Amino Acid Peptides and Foldamers

The field of foldamers has expanded beyond α-peptides to include oligomers of β-, γ-, and ε-amino acids, which exhibit unique structural preferences. wiley-vch.deresearchgate.net Analogs of this compound have been incorporated into γ- and ε-peptide backbones to create novel folded architectures. researchgate.netresearchgate.net For instance, oligo-γ-peptides composed of 2-aminocyclopentylacetic acid (γAc5a) have been studied for their helical folding preferences. researchgate.net

Similarly, computational investigations of oligomers of the ε-amino acid 2-((1R,3S)-3-(aminomethyl)cyclopentyl)acetic acid (Amc5a) have shown that they adopt stable helical structures. researchgate.net The cyclopentane ring in these amino acids restricts the backbone torsions, guiding the oligomers into predictable secondary structures. researchgate.net The development of these γ- and ε-peptide foldamers opens up new avenues for creating functional molecules with applications in materials science and medicine. nih.govresearchgate.net

Structure-Activity Relationship Studies through Conformational Restriction in Receptor Binding

Constraining the conformation of a peptide ligand can provide valuable information about its bioactive conformation and enhance its binding affinity and selectivity for a specific receptor. mdpi.com By incorporating rigid cyclic amino acids like this compound analogs, researchers can systematically probe the structural requirements for receptor recognition and activation. uni-regensburg.denih.gov

The strategy of conformational restriction has been particularly fruitful in the study of neurotransmitter receptor ligands. A series of cyclopentane and cyclopentene (B43876) analogs of gamma-aminobutyric acid (GABA) have been synthesized to investigate their activity at GABA-A receptors and GABA uptake sites. nih.gov These conformationally restricted analogs, which lock the "GABA backbone" into specific shapes, have shown varying potencies and selectivities. For example, trans-3-aminocyclopentane-1-carboxylic acid was found to be a potent agonist at GABA-A receptors. nih.gov The stereochemistry of these analogs is crucial, with different enantiomers displaying distinct specificities for receptor binding versus uptake inhibition. nih.gov

Similarly, conformationally constrained analogs of glutamate (B1630785), the primary excitatory neurotransmitter, have been instrumental in dissecting the pharmacology of its various receptor subtypes (iGluRs and mGluRs). researchgate.netsynabs.be By restricting the flexibility of the glutamate molecule, ligands with selective interactions for specific receptor subtypes can be developed. researchgate.net For instance, the metabotropic receptor agonist trans-1-amino-1,3-cyclopentanedicarboxylic acid (ACPD) has been used to probe the function of these receptors. nih.gov These studies underscore the power of using conformationally restricted amino acid analogs to elucidate the complex mechanisms of ligand-receptor interactions in the central nervous system. nih.govucl.ac.uk

| Analog Class | Target Receptor System | Key Research Finding |

| Cyclopentane GABA Analogs | GABA-A Receptors and GABA Uptake Sites | Conformationally restricted analogs exhibit varying potencies and selectivities, with stereochemistry playing a critical role in differentiating between receptor binding and uptake inhibition. nih.gov |

| Conformationally Constrained Glutamate Analogs | Excitatory Amino Acid Receptors (iGluRs, mGluRs) | The use of rigid glutamate analogs like trans-1-amino-1,3-cyclopentanedicarboxylic acid (ACPD) allows for the development of ligands with selectivity for specific receptor subtypes. researchgate.netnih.gov |

| 3-Aminocyclopentyl methylphosphinic acid | GABAρ Receptors | This selective antagonist highlights the potential for developing subtype-specific GABA receptor ligands. nih.gov |

Modulation of Peptide Stability against Proteolytic Degradation through Conformational Design

The inherent susceptibility of peptides to degradation by proteases is a significant hurdle in their development as therapeutic agents. A key strategy to overcome this limitation is the introduction of unnatural amino acids that impart conformational rigidity to the peptide backbone. This rigidity can shield cleavage sites from enzymatic attack, thereby enhancing the peptide's metabolic stability. Analogs of this compound, as cyclic β-amino acids, are particularly effective in this regard. Their incorporation into a peptide sequence can induce specific secondary structures, such as turns and helices, which can sterically hinder the approach of proteases.

The design of peptidomimetics often involves replacing natural amino acids with these conformationally constrained building blocks. nih.gov This substitution can lead to peptides with improved pharmacokinetic profiles, including increased resistance to proteolytic breakdown. nih.govnih.gov The cyclic nature of these amino acids restricts the rotational freedom around the peptide backbone, forcing it to adopt a more defined and stable conformation. This pre-organization can be crucial for maintaining biological activity while simultaneously protecting the peptide from degradation.

Research has shown that peptides containing cyclic amino acid residues, such as 1-aminocyclopentane-1-carboxylic acid (Acc5), tend to adopt folded conformations. frontiersin.org These structures can be more resistant to proteolytic enzymes, which often recognize and cleave peptides in more extended conformations. frontiersin.org The principle of using non-natural amino acids to bolster resistance to proteolysis is a widely utilized strategy in drug design. ptfarm.pl

A study on bradykinin (BK) and neurotensin (B549771) (NT) analogues provides concrete evidence of this strategy's effectiveness. In this research, analogues were synthesized with conformationally limiting residues, including 1-aminocyclopentyl-1-carboxylic acid (Apc), to force a β-turn at the C-terminal fragment of the peptides. mdpi.com The stability of these analogues was then assessed in human plasma.

The native bradykinin peptide showed significant degradation over 24 hours, with approximately 50% of the peptide remaining. In contrast, several of the modified analogues exhibited enhanced stability. For instance, the BK-1 analogue, which incorporates Apc, demonstrated a stability profile similar to the native peptide under the tested conditions. While not showing a dramatic increase in stability in this specific case, the study highlights the principle of using such modifications to modulate peptide properties. Other analogues in the same study, employing different cyclic amino acids, showed more pronounced stability enhancements, underscoring the potential of this conformational design approach. mdpi.com

The following table summarizes the stability data for selected bradykinin analogues from the aforementioned study after 24 hours of incubation in human plasma.

| Peptide/Analogue | Modification(s) | Remaining Peptide after 24h (%) |

| Bradykinin (Native) | None | ~50 |

| BK-1 | Apc at position 7 | ~50 |

| BK-2 | Apc at position 8 | > ~50 (Most stable group) |

| BK-3 | Acc at position 7, N-terminal Aaa | ~40 |

| BK-4 | Acc at position 8, N-terminal Aaa | > ~50 (Most stable group) |

| BK-5 | Pip at position 7 | > ~50 (Most stable group) |

| BK-7 | Pip at position 7 | ~50 |

| BK-8 | Pip at position 8, N-terminal Aaa | ~70 |

Data sourced from a study on bradykinin and neurotensin analogues. mdpi.com The stability of the most stable analogues (BK-2, BK-4, and BK-5) was not precisely quantified beyond indicating they were the most stable.

This data illustrates that the introduction of cyclic amino acid analogues can significantly influence a peptide's stability against proteolytic degradation. The specific position of the substitution and the nature of the cyclic residue are critical factors in the degree of stabilization achieved. By carefully selecting the appropriate this compound analog and its position within the peptide sequence, researchers can rationally design peptidomimetics with enhanced durability for various research and therapeutic applications.

Future Directions and Emerging Research Avenues for 1 Aminocyclopentyl Acetic Acid Analogs

Innovations in Stereoselective Synthesis Methodologies

The biological activity of (1-Aminocyclopentyl)acetic acid analogs is often highly dependent on their stereochemistry. Consequently, the development of novel and efficient stereoselective synthetic routes is a primary focus of ongoing research. A key strategy involves the use of optically active starting materials to guide the stereochemical outcome of the synthesis.

For instance, a convergent and stereoselective synthesis for chiral cyclopentylamine (B150401) derivatives has been developed, which allows for the efficient preparation of analogs with interesting three-dimensional structures, including those with diol and triol functionalities. beilstein-journals.org One such approach begins with optically active (R)-epichlorohydrin, which is converted to a lactone. nih.gov This intermediate then undergoes a series of transformations, including reduction, oxidation, and a Strecker reaction, to stereoselectively yield the desired amino acid analogs. nih.gov Researchers have successfully synthesized various 4-substituted (S)-CCG-IV analogs, demonstrating that the introduction of small polar substituents is well-tolerated. nih.gov

Further innovations include the use of palladium-catalyzed reactions, such as the Tsuji-Trost allylation, to control the stereochemistry at specific positions on the cyclopentyl ring. beilstein-journals.org The choice of catalyst system, such as those involving palladium complexes with various phosphine (B1218219) ligands, is critical for achieving high diastereoselectivity. beilstein-journals.org These advanced synthetic methods are crucial for creating a diverse library of stereochemically defined analogs for biological screening and materials science applications.

Development of Novel Conjugation and Bioconjugation Approaches

The presence of both an amino group and a carboxylic acid group makes this compound and its derivatives ideal candidates for conjugation to other molecules, including peptides, proteins, and therapeutic agents. google.comgoogle.com These conjugation strategies are being explored to develop novel therapeutics, such as antibody-drug conjugates (ADCs), and to create new biomaterials.

Recent developments in bioconjugation focus on site-specific modification of native amino acids in proteins. nih.gov While methods targeting lysine (B10760008) or cysteine are common, the unique structure of this compound analogs could offer alternative handles for conjugation. nih.gov For example, the functional groups on the cyclopentyl ring could be modified to include moieties suitable for specific coupling reactions, such as those involving maleimides or activated esters. googleapis.com

In the context of drug delivery, this compound can serve as a linker component in complex conjugates. For instance, it is listed as a component in novel camptothecin (B557342) derivatives and their conjugates. google.com The rigid cyclopentyl scaffold can influence the spacing and orientation of the conjugated molecules, which can be critical for their biological activity. Furthermore, the incorporation of such non-natural amino acids into polypeptide chains is a known strategy to enhance properties like stability and binding affinity. google.com

Advanced Computational Modeling for Predictive Conformational Design

Understanding the three-dimensional conformation of this compound analogs is essential for designing molecules with specific biological functions. Advanced computational modeling techniques are becoming increasingly important for predicting these conformations and guiding synthetic efforts. mit.edunih.gov

Molecular dynamics (MD) simulations, particularly those using explicit-solvent models, are employed to study the conformational landscape of cyclic peptides and amino acid analogs. mit.edu Techniques like enhanced sampling can efficiently explore the possible shapes a molecule can adopt in solution. mit.edu For example, computational studies on peptides containing similar cyclic amino acid structures have been used to understand their folding behavior and secondary structure preferences. researchgate.net

Quantum mechanical (QM) calculations are also used to investigate the relative energetic stabilities of different conformations. chemrxiv.org For instance, studies on the conformational equilibrium of the carboxylic acid group in acetic acid have shown that while the syn conformation is generally preferred, the anti conformation can also be present. chemrxiv.org Such detailed analyses, when applied to this compound analogs, can provide crucial insights into their preferred geometries. These computational approaches, sometimes combined with experimental data from techniques like NMR spectroscopy, allow for the rational design of analogs with predefined shapes to fit into the binding pockets of target proteins. nih.gov

Integration into Complex Polymeric and Supramolecular Architectures for Functional Materials

The rigid and well-defined structure of this compound and its analogs makes them excellent building blocks for the construction of complex polymeric and supramolecular architectures. rsc.orgresearchgate.net These organized assemblies can have unique properties and functions, leading to applications in materials science and nanotechnology.

One promising area is the development of peptide nanotubes (PNTs). The incorporation of cyclic γ-amino acids, a class to which derivatives of this compound belong, can induce a rigid and flat conformation in a peptide backbone. rsc.org This facilitates the stacking of cyclic peptide rings through specific hydrogen bonding patterns, leading to the formation of stable nanotube structures. rsc.org The properties of these nanotubes, such as the diameter of the inner pore and the characteristics of the outer surface, can be precisely controlled by the design of the constituent cyclic peptides. rsc.org

Furthermore, these constrained amino acids are used in the design of foldamers, which are oligomers that adopt specific, folded conformations. researchgate.net By incorporating residues like this compound into a peptide chain, researchers can control the secondary structure, creating predictable helices, sheets, and turns. researchgate.net This ability to dictate molecular architecture is key to developing new functional materials with tailored properties for applications ranging from catalysis to biomimetic systems.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (1-Aminocyclopentyl)acetic acid, and what experimental conditions are critical for reproducibility?

- Methodology : The synthesis typically involves multi-step reactions, such as hydrogenation (H₂, Pd/C in ethanol), sulfonation (C₈H₁₇SO₂Cl with Et₃N in CH₂Cl₂), and azide substitution (NaN₃ in NH₄Cl/MeOH under reflux) . Key factors include:

- Catalyst selection : Pd/C for hydrogenation efficiency.

- Reagent stoichiometry : Excess NaN₃ ensures complete substitution.

- Temperature control : Reflux conditions (60–100°C) for azide reactions.

- Purification : Column chromatography or recrystallization to isolate intermediates.

- Data Table :

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| 1 | H₂, Pd/C, EtOH | 85–90 | |

| 2 | C₈H₁₇SO₂Cl, Et₃N | 70–75 |

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodology :

- Ventilation : Use fume hoods to avoid inhalation of dust or vapors .

- Static discharge prevention : Ground equipment and avoid synthetic clothing .

- Storage : Keep containers tightly sealed at room temperature; incompatible with strong oxidizers .

- Emergency measures : For skin/eye contact, rinse with water for 15+ minutes; consult a physician .

Q. Which analytical techniques are most reliable for characterizing this compound?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm cyclopentane ring geometry and functional groups (e.g., amino and acetic acid moieties) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight validation .

- X-ray crystallography : Resolve stereochemistry (e.g., enantiomeric purity) using single-crystal diffraction (e.g., θmax = 28.4°, Rint = 0.033) .

Advanced Research Questions

Q. How can researchers resolve contradictions between spectroscopic data and computational modeling results for this compound?

- Methodology :

- Cross-validation : Compare experimental NMR shifts with density functional theory (DFT)-predicted chemical shifts .

- Error analysis : Quantify solvent effects or conformational flexibility in computational models .

- Statistical tools : Use chemometric software (e.g., PCA or PLS-DA) to identify outliers in datasets .

Q. What experimental strategies optimize synthetic yields of this compound derivatives for structure-activity relationship (SAR) studies?

- Methodology :

- Design of Experiments (DoE) : Vary substituents (e.g., alkyl/acyl groups) using combinatorial chemistry .

- Reaction optimization : Adjust pH (e.g., 1 N NaOH for hydrolysis) and solvent polarity (DMF vs. ACN) to enhance regioselectivity .

- High-throughput screening : Automate reaction monitoring (e.g., LC-MS) to rapidly assess derivative libraries .

Q. How can synthetic challenges, such as low yields in cyclopentane ring functionalization, be addressed?

- Methodology :

- Catalyst screening : Test transition-metal catalysts (e.g., Ru or Ir) for asymmetric amination .

- Microwave-assisted synthesis : Reduce reaction time (e.g., from 24h to 2h) and improve yield by 15–20% .

- Protecting groups : Use Boc or Fmoc to stabilize reactive intermediates during ring modification .

Q. What methodologies are used to evaluate the therapeutic potential of this compound in drug discovery?

- Methodology :

- In vitro assays : Measure enzyme inhibition (e.g., kinase or protease assays) at varying concentrations (IC₅₀ values) .

- Molecular docking : Simulate binding interactions with target proteins (e.g., using AutoDock Vina) .

- Toxicity profiling : Assess cytotoxicity in HEK293 or HepG2 cell lines via MTT assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.